
Diclofenac epolamine
概要
説明
Diclofenac Epolamine is a nonsteroidal anti-inflammatory drug (NSAID) available for topical application . It is used for the topical treatment of acute pain due to minor strains, sprains, and contusions in adults and pediatric patients 6 years and older . Diclofenac Epolamine is a diclofenac salt with greater water solubility and better cutaneous absorption properties than other commonly used forms of the drug .
Molecular Structure Analysis
The molecular formula of Diclofenac Epolamine is C20H24Cl2N2O3 . The exact mass is 410.12 and the molecular weight is 411.320 .
Physical And Chemical Properties Analysis
Diclofenac Epolamine is a diclofenac salt with greater water solubility and better cutaneous absorption properties than other commonly used forms of the drug .
科学的研究の応用
Enhanced Bioavailability via Oral Transmucosal Delivery
Research has been conducted on diclofenac epolamine flash tablets designed to dissolve in the mouth, bypassing the first-pass liver metabolism. This method has shown to increase the maximum concentration of the drug in plasma, enhancing its bioavailability and potentially reducing the therapeutic dose required .
Acute Pain Treatment in Sports Injuries
The diclofenac epolamine topical patch 1.3% is indicated for the topical treatment of acute pain due to minor strains, sprains, and contusions. This application is particularly relevant in sports medicine, providing localized pain relief for athletes experiencing soft tissue injuries .
Post-Marketing Safety Studies
Post-marketing clinical trials have been conducted to assess the safety profile of diclofenac epolamine in real-world settings. These studies are crucial for confirming the tolerability and identifying any potential long-term adverse effects of the medication .
Optimization of Drug Formulation
Scientific efforts have been made to optimize the formulation of diclofenac epolamine to improve its physical properties, such as converting the drug from a crystalline to an amorphous form, which can influence its dissolution rate and efficacy .
Analgesic Efficacy Research
Low-dose formulations of diclofenac epolamine have been the subject of research to document their analgesic efficacy. Clinical data specifically related to these formulations are being gathered to support their use and to understand the dosage-response relationship .
作用機序
Target of Action
Diclofenac Epolamine, a non-steroidal anti-inflammatory drug (NSAID), primarily targets the enzymes cyclooxygenase-1 and -2 (COX-1 and COX-2) . These enzymes are responsible for producing prostaglandins (PGs), which contribute to inflammation and pain signaling .
Mode of Action
Diclofenac Epolamine inhibits COX-1 and COX-2, thereby reducing the production of PGs . This inhibition disrupts the conversion of arachidonic acid to prostaglandins, prostacyclins, and thromboxanes , leading to decreased inflammation and pain signaling .
Biochemical Pathways
The primary biochemical pathway affected by Diclofenac Epolamine is the arachidonic acid pathway . By inhibiting COX-1 and COX-2, Diclofenac Epolamine prevents the conversion of arachidonic acid into prostaglandins, prostacyclins, and thromboxanes . These molecules have broad activity in pain and inflammation, and their reduction is the common mechanism linking each effect of Diclofenac Epolamine .
Pharmacokinetics
Diclofenac Epolamine is applied topically and about 2% of it is absorbed by the skin . It is over 99.7% bound to serum proteins, primarily albumin . Diclofenac undergoes oxidative metabolism to hydroxy metabolites as well as conjugation to glucuronic acid, sulfate, and taurine . The systemic exposure of Diclofenac is very low by dermal application compared with oral administration .
Result of Action
The inhibition of COX-1 and COX-2 by Diclofenac Epolamine leads to a decrease in the production of prostaglandins, resulting in reduced inflammation and pain signaling . This makes Diclofenac Epolamine an effective treatment for acute and chronic pain and inflammation from a variety of causes .
Action Environment
The action of Diclofenac Epolamine can be influenced by environmental factors. For instance, the topical route of administration may positively contribute to the perceived pain reduction . Furthermore, Diclofenac Epolamine penetrates the skin, permeates underlying tissues, and enters the synovium, where it may preferentially accumulate in inflamed joint tissues and reduce prostaglandin E2 (PGE2) and various pro-inflammatory biomarkers .
Safety and Hazards
Diclofenac Epolamine is contraindicated in the setting of coronary artery bypass graft (CABG) surgery . NSAIDs cause an increased risk of serious gastrointestinal (GI) adverse events including bleeding, ulceration, and perforation of the stomach or intestines, which can be fatal . These events can occur at any time during use and without warning symptoms . Elderly patients and patients with a prior history of peptic ulcer disease and/or GI bleeding are at greater risk for serious GI events .
将来の方向性
A study assessed the safety and efficacy of the FLECTOR (diclofenac epolamine) topical system in children with minor soft tissue injuries . The FLECTOR topical system safely and effectively provided pain relief for minor soft tissue injuries in the pediatric population, with minimal systemic nonsteroidal anti-inflammatory drug exposure and low potential risk of local or systemic adverse events .
特性
IUPAC Name |
2-[2-(2,6-dichloroanilino)phenyl]acetic acid;2-pyrrolidin-1-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2.C6H13NO/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;8-6-5-7-3-1-2-4-7/h1-7,17H,8H2,(H,18,19);8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCERVXIINVUMKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCO.C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80152531 | |
| Record name | Diclofenac epolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80152531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
119623-66-4 | |
| Record name | Diclofenac epolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119623-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diclofenac epolamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119623664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diclofenac epolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80152531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-[(2,6-dichlorophenyl)amino]phenyl]acetic acid;2-pyrrolidin-1-ylethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICLOFENAC EPOLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5F8EKL9ZG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



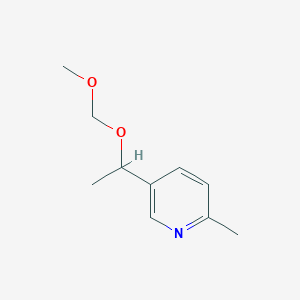
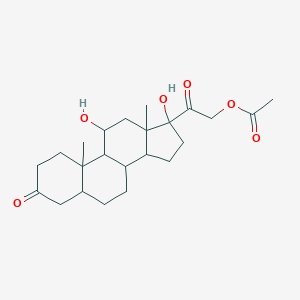

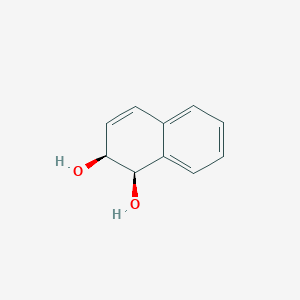
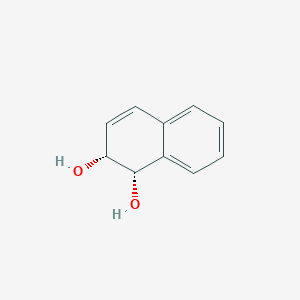
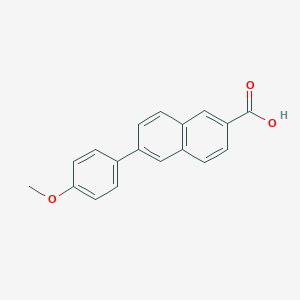
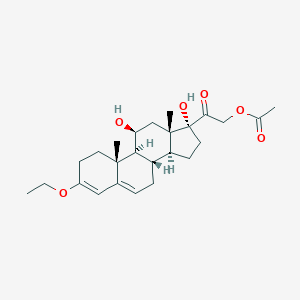
![(1R,5S)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane](/img/structure/B123606.png)
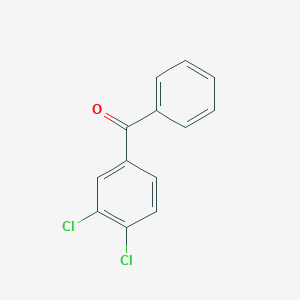
![azane;[(2E)-3,7-dimethylocta-2,6-dienyl] phosphono hydrogen phosphate](/img/structure/B123612.png)



